Technical Whitepaper: Physical, Chemical, and Application Profiling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
Technical Whitepaper: Physical, Chemical, and Application Profiling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
Executive Summary
The development of proteolytically stable peptidomimetics has driven the demand for specialized, non-natural amino acid building blocks. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) is an orthogonally protected β2 -amino acid derivative structurally analogous to D-serine, but featuring an extended carbon backbone[1]. By introducing a methylene spacer between the amino group and the carboxylate, this compound enables the synthesis of β -peptides that exhibit exceptional folding predictability and extreme resistance to enzymatic degradation [3].
This whitepaper provides an in-depth analysis of the physical and chemical properties of this critical building block, elucidates the mechanistic rationale for its use in drug development, and outlines self-validating protocols for its incorporation into complex peptide architectures via Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity and Quantitative Properties
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is characterized by a propanoic acid backbone where the primary amine is located at the β -position (C3) and a tert-butoxymethyl side chain is situated at the α -position (C2) [1]. The (R)-stereocenter at C2 is critical for dictating the secondary structure (e.g., 14-helix formation) of the resulting β -peptide [3].
To facilitate orthogonal SPPS, the molecule employs a dual-protection strategy:
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Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus, allowing for iterative chain elongation.
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t-Butyl (tert-butyl) ether: An acid-labile protecting group on the hydroxymethyl side chain, preventing unwanted branching or esterification during coupling, which is later cleaved globally during resin detachment.
Table 1: Physicochemical Specifications
| Property | Value | Causality / Significance |
| CAS Number | 847153-42-8 | Unique identifier for the (R)-enantiomer[1]. |
| Molecular Formula | C23H27NO5 | Confirms the presence of the Fmoc and tBu protecting groups [1]. |
| Molecular Weight | 397.46 g/mol | Used for precise stoichiometric calculations during SPPS. |
| Appearance | White to off-white powder | Indicates high purity; discoloration suggests Fmoc degradation. |
| Storage Temperature | 2–8 °C | Prevents slow thermal degradation and premature cleavage of the tBu ether [2]. |
| Solubility | DMF, NMP, DCM | High solubility in polar aprotic solvents is required for SPPS coupling efficiency. |
Mechanistic Role in Drug Development
Proteolytic Stability
Natural α -peptides are rapidly degraded by endogenous proteases (e.g., trypsin, pepsin), severely limiting their pharmacokinetic half-life. The incorporation of β2 -amino acids like Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid introduces a fundamental structural disruption at the enzymatic cleavage site. The additional methylene group alters the backbone kinetics and creates a steric clash within the protease active site, effectively neutralizing substrate recognition and preventing hydrolysis [4].
Diagram 1: Mechanism of proteolytic resistance conferred by β2-amino acid incorporation.
Conformational Control
β -peptides have a high propensity to fold into stable secondary structures independent of hydrogen bonding, driven instead by the preferred backbone conformations of the sterically constrained building blocks [3]. The (R)-configuration of the tert-butoxymethyl group specifically directs the folding topology, making it an invaluable tool for synthesizing receptor-specific ligands, such as integrin antagonists, where precise spatial orientation of pharmacophores is mandatory [4].
Experimental Workflow: Self-Validating SPPS Protocol
Coupling β2 -amino acids presents a unique synthetic challenge. The side chain at the C2 position creates significant steric hindrance directly adjacent to the activated carbonyl, severely retarding the rate of aminolysis. To overcome this, highly reactive uronium coupling reagents (e.g., HATU) and elevated temperatures or extended reaction times are required.
The following protocol is designed as a self-validating system , utilizing in-process UV monitoring and colorimetric assays to guarantee coupling efficiency.
Step-by-Step Methodology
Step 1: Resin Preparation & Swelling
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Action: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
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Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of active sites for the bulky β2 -amino acid.
Step 2: Fmoc Deprotection
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Action: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Monitor the effluent at 301 nm using a UV-Vis spectrophotometer.
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Validation: A sharp UV absorbance peak confirms the release of the dibenzofulvene-piperidine adduct, validating successful deprotection.
Step 3: Pre-Activation of the β2 -Amino Acid
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Action: Dissolve 0.4 mmol (4 equivalents) of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of DIPEA. Stir for 3 minutes before adding to the resin.
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Causality: Pre-activation is critical. The steric bulk of the C2 substituent slows the formation of the active OAt ester. Allowing 3 minutes of pre-activation ensures complete conversion to the highly reactive intermediate before it encounters the sterically restricted resin-bound amine.
Step 4: Extended Coupling
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Action: Add the activated mixture to the resin and agitate for 120 minutes at room temperature (or 15 mins at 75 °C via microwave synthesizer).
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Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin reagent. A colorless/yellow bead indicates complete coupling (self-validation). A blue bead indicates incomplete coupling, triggering a mandatory double-coupling cycle.
Step 5: Global Cleavage and Deprotection
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Action: Treat the final peptide resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours.
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Causality: The highly acidic Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the solid support and removes the acid-labile tert-butyl ether protecting the hydroxymethyl side chain, yielding the mature, unprotected β -peptide.
Diagram 2: Self-validating Solid-Phase Peptide Synthesis (SPPS) cycle for β2-amino acids.
Environmental, Health, and Safety (EHS) Grounding
Handling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid requires strict adherence to laboratory safety protocols due to its classification under the Globally Harmonized System (GHS) [2].
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Causality: Because the compound is a fine powder, it poses an inhalation risk (H335). It must be weighed and handled exclusively within a Class II biological safety cabinet or a localized fume hood (P271). Standard PPE, including nitrile gloves and tightly sealed safety goggles, is mandatory to prevent dermal and ocular exposure (P280) [2].
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Disposal: The substance must not be allowed to enter waterways or sewer systems. All contaminated packaging and residual compound must be disposed of via licensed chemical waste carriers[2].
References
- Title: FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)
- Title: Safety Data Sheet - (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)
- Title: Enantioselective preparation of beta 2-amino acid derivatives for beta-peptide synthesis Source: ResearchGate URL
- Title: Enantioselective Synthesis of β-amino acids: A Review Source: SciSpace URL
